9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044712-81-2
VCID: VC3422943
InChI: InChI=1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H
SMILES: C1CC2CNCCC1S2=O.Cl
Molecular Formula: C7H14ClNOS
Molecular Weight: 195.71 g/mol

9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride

CAS No.: 2044712-81-2

Cat. No.: VC3422943

Molecular Formula: C7H14ClNOS

Molecular Weight: 195.71 g/mol

* For research use only. Not for human or veterinary use.

9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride - 2044712-81-2

Specification

CAS No. 2044712-81-2
Molecular Formula C7H14ClNOS
Molecular Weight 195.71 g/mol
IUPAC Name 9λ4-thia-3-azabicyclo[4.2.1]nonane 9-oxide;hydrochloride
Standard InChI InChI=1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H
Standard InChI Key WMFKERJWCRFLEF-UHFFFAOYSA-N
SMILES C1CC2CNCCC1S2=O.Cl
Canonical SMILES C1CC2CNCCC1S2=O.Cl

Introduction

Chemical Structure and Identification

Structural Composition

9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride possesses a bicyclic structure containing both sulfur and nitrogen heteroatoms. The compound features a 9-member bicyclic system with a thia (sulfur) atom at position 9 and an aza (nitrogen) atom at position 3. The "lambda4" designation indicates the sulfur atom has a non-standard valence state, specifically having four bonds, which suggests it exists as a sulfoxide moiety. The compound also contains a carbonyl group (C=O) at position 9, forming the "9-one" portion of the structure .

Identification Parameters

The compound is formally identified through various chemical registry systems and structural notation methods. Its CAS registry number 2044712-81-2 serves as a unique identifier in chemical databases and literature . The molecular formula C7H14ClNOS indicates its elemental composition, representing a compound with 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Structural Representation

The molecular structure can be represented through various chemical notation systems that capture its three-dimensional arrangement and connectivity:

Notation SystemRepresentation
IUPAC Name9-thia-3-azabicyclo[4.2.1]nonane 9-oxide hydrochloride
InChI1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H
InChI KeyWMFKERJWCRFLEF-UHFFFAOYSA-N
Molecular Weight195.7102 g/mol

The InChI (International Chemical Identifier) and InChI Key provide standardized methods for representing the compound's structure in a machine-readable format that enables precise chemical identification and database searching .

Physical and Chemical Properties

Physical Characteristics

9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride exists as a crystalline powder at standard conditions . The physical form influences its handling, processing, and application in various contexts. The hydrochloride salt formation enhances stability and may improve solubility in polar solvents compared to the free base form.

Chemical Reactivity Profile

While specific reactivity data is limited in the available literature, the compound's structure suggests several reactive centers. The sulfoxide group (S=O) presents a potential site for reduction reactions. The tertiary amine moiety may participate in acid-base chemistry, nucleophilic reactions, or serve as a coordinating site for metal complexation. The hydrochloride salt form indicates the protonation of the nitrogen atom, affecting its chemical behavior compared to the free base.

Structural Relationships and Analogues

Related Bicyclic Compounds

Several structurally related compounds provide context for understanding 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride. A noteworthy analogue is 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS: 51030-34-3), which has the same bicyclic framework but differs in the position of the carbonyl group (position 4 instead of 9) and lacks the sulfoxide moiety and hydrochloride salt .

Comparative Structural Analysis

The following table compares key structural features of 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochlorideC7H14ClNOS195.71 g/molSulfoxide at position 9, hydrochloride salt
9-Thia-3-azabicyclo[4.2.1]nonan-4-oneC7H11NOS157.24 g/molCarbonyl at position 4, no sulfoxide, no salt
3-Azabicyclo[3.3.1]nonan-9-one hydrochlorideC8H14ClNO175.65 g/molDifferent bicyclic system [3.3.1], no sulfur atom

These structural relationships provide insight into how subtle molecular modifications affect physical properties and potentially biological activity.

Bioisosteric Considerations

The azabicyclic framework represents an important scaffold in medicinal chemistry. The incorporation of a thia (sulfur) atom and an aza (nitrogen) atom in defined positions creates distinctive electronic and spatial properties that can influence receptor binding, metabolic stability, and pharmacokinetic characteristics. The sulfoxide moiety introduces polarity and hydrogen-bond accepting capability, potentially enhancing water solubility and affecting distribution in biological systems.

Analytical Considerations

Spectroscopic Characterization

The structural features of 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride would produce distinctive spectroscopic signatures that aid in its identification and purity assessment. Anticipated key spectroscopic features include:

  • IR spectroscopy: Characteristic absorption bands for S=O stretching (typically 1030-1070 cm⁻¹), C=O stretching (likely 1680-1720 cm⁻¹ depending on ring strain), and N-H stretching from the protonated amine

  • NMR spectroscopy: Complex ¹H-NMR pattern reflecting the bicyclic framework, with characteristic chemical shifts for protons adjacent to the nitrogen and sulfur atoms

  • Mass spectrometry: Molecular ion peak corresponding to the free base (M⁺-HCl) and fragmentation pattern reflecting cleavage at key positions within the bicyclic structure

These analytical profiles would be essential for confirming compound identity and monitoring reaction progress in synthetic pathways involving this compound.

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